

# Application Notes and Protocols: Utilizing EVT801 for Tumor Hypoxia Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EVT801    |           |
| Cat. No.:            | B13904842 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**EVT801** is an orally available, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2][3] It plays a crucial role in tumor (lymph)angiogenesis, the formation of new blood and lymphatic vessels that are essential for tumor growth, metastasis, and the creation of a hypoxic tumor microenvironment.[1][4][5] By selectively targeting VEGFR-3, **EVT801** offers a promising new approach to cancer therapy. Preclinical and early clinical data suggest that **EVT801** can normalize tumor vasculature, reduce tumor hypoxia, and enhance anti-tumor immunity, making it a valuable tool for cancer research and drug development.[1][4][6][7]

These application notes provide an overview of **EVT801** and detailed protocols for its use in studying tumor hypoxia and related processes in both in vitro and in vivo models.

## **Mechanism of Action**

**EVT801** selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][3] VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis and also play a role in angiogenesis.[1][5][8] In the tumor microenvironment, upregulation of the VEGF-C/VEGF-D/VEGFR-3 axis promotes the formation of disorganized and leaky blood and lymphatic vessels. This aberrant vasculature contributes to increased interstitial fluid pressure, poor drug delivery, and regions of low oxygen tension, or hypoxia.[4]



#### EVT801's inhibition of VEGFR-3 leads to:

- Normalization of Tumor Vasculature: EVT801 promotes the formation of a more organized and less leaky tumor vasculature.[1][4]
- Reduction of Tumor Hypoxia: By improving vessel function, **EVT801** can increase oxygen delivery to the tumor, thereby reducing hypoxia.[1][4][9]
- Inhibition of Lymphangiogenesis: EVT801 blocks the formation of new lymphatic vessels, a
  key route for metastatic tumor cell dissemination.[1][4]
- Modulation of the Tumor Immune Microenvironment: By reducing hypoxia and normalizing
  vasculature, EVT801 can decrease the presence of immunosuppressive cells and cytokines,
  and facilitate the infiltration of anti-tumor immune cells.[1][4]

#### **Data Presentation**

**Table 1: In Vitro Inhibitory Activity of EVT801** 

| Target/Assay                           | Cell Line | IC50    | Reference |
|----------------------------------------|-----------|---------|-----------|
| VEGFR-3<br>Autophosphorylation         | HEK293    | 11 nM   | [3]       |
| VEGFR-1<br>Autophosphorylation         | HEK293    | 2130 nM | [3]       |
| VEGFR-2<br>Autophosphorylation         | HEK293    | 260 nM  | [3]       |
| VEGF-C-induced<br>hLMVEC Proliferation | hLMVEC    | 15 nM   | [3]       |
| VEGF-D-induced<br>hLMVEC Proliferation | hLMVEC    | 8 nM    | [3]       |
| VEGF-A-induced<br>hLMVEC Proliferation | hLMVEC    | 155 nM  | [3]       |



Table 2: EVT801 Phase 1 Clinical Trial Data (Advanced

**Solid Tumors**)

| Parameter                           | Value                                                  | Reference   |
|-------------------------------------|--------------------------------------------------------|-------------|
| Number of Patients                  | 26                                                     | [6][10][11] |
| Dosing Cohorts                      | 50 mg QD to 500 mg BID                                 | [6][10][11] |
| Maximum Tolerated Dose (MTD)        | 500 mg BID                                             | [6][10]     |
| Recommended Phase 2 Dose (RP2D)     | 400 mg BID                                             | [6][10]     |
| Most Prevalent Cancer Type          | Advanced Ovarian Cancer (n=11)                         | [6][10][11] |
| Clinical Activity in Ovarian Cancer | 46% had stable disease or better for at least 3 cycles | [6][10][11] |

## **Signaling Pathway**





Click to download full resolution via product page

Caption: **EVT801** inhibits VEGFR-3 signaling to block angiogenesis and lymphangiogenesis.

## **Experimental Protocols**

## **Protocol 1: In Vitro Endothelial Cell Proliferation Assay**

This protocol is designed to assess the effect of **EVT801** on the proliferation of human lymphatic microvascular endothelial cells (hLMVECs) induced by VEGF-C.

#### Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVECs)
- Endothelial Cell Growth Medium
- Fetal Bovine Serum (FBS)



| _ | Recombinant | Luman | VECEC   |
|---|-------------|-------|---------|
| • | Recombinani | Human | VH(¬H-( |

#### • EVT801

- 96-well plates
- Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU)
- Plate reader

#### Procedure:

- Cell Seeding:
  - Culture hLMVECs in Endothelial Cell Growth Medium supplemented with 5% FBS.
  - Trypsinize and seed hLMVECs into 96-well plates at a density of 5,000 cells/well.
  - Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
- Serum Starvation:
  - The next day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
- Treatment:
  - Prepare serial dilutions of EVT801 in serum-free medium.
  - Prepare a solution of VEGF-C in serum-free medium at a final concentration of 100 ng/mL.
  - Remove the starvation medium and add the EVT801 dilutions to the respective wells.
  - After 1 hour of pre-incubation with EVT801, add the VEGF-C solution to the wells. Include control wells with no treatment, VEGF-C alone, and EVT801 alone.
- Incubation:
  - Incubate the plates for 48-72 hours at 37°C and 5% CO2.



- Proliferation Assessment:
  - Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
  - Incubate for the recommended time (typically 1-4 hours).
  - Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only).
  - Normalize the data to the untreated control.
  - Plot the cell proliferation against the log concentration of EVT801 and determine the IC50 value.



Click to download full resolution via product page

Caption: Workflow for the in vitro endothelial cell proliferation assay.

## Protocol 2: In Vivo Tumor Xenograft Model and Hypoxia Assessment

This protocol describes a general workflow for evaluating the effect of **EVT801** on tumor growth and hypoxia in a subcutaneous tumor xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line known to form solid tumors (e.g., 4T1 mammary carcinoma)
- Matrigel (optional)



#### EVT801

- Vehicle control
- Calipers for tumor measurement
- Hypoxia detection method (e.g., pimonidazole, CAIX IHC, or PET imaging with a hypoxia tracer)

#### Procedure:

- Tumor Cell Implantation:
  - $\circ$  Inject cancer cells (e.g., 1 x 10<sup>6</sup> cells in 100  $\mu$ L PBS, optionally mixed with Matrigel) subcutaneously into the flank of the mice.
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- · Randomization and Treatment:
  - Randomize mice into treatment and control groups.
  - Administer EVT801 orally (e.g., 30 mg/kg, twice daily) or vehicle control for the duration of the study.[3]
- Tumor Growth Monitoring:
  - Measure tumor volume with calipers every 2-3 days.
  - Monitor animal body weight and general health.
- Hypoxia Assessment:
  - Immunohistochemistry (IHC):
    - At the end of the study, inject mice with a hypoxia marker such as pimonidazole.
    - Euthanize the mice and excise the tumors.



- Fix the tumors in formalin and embed in paraffin.
- Perform IHC staining on tumor sections for pimonidazole adducts or an endogenous hypoxia marker like Carbonic Anhydrase IX (CAIX).
- Quantify the hypoxic area using image analysis software.
- Positron Emission Tomography (PET):
  - Administer a hypoxia-specific PET tracer (e.g., 18F-FMISO, 18F-FAZA, or 64Cu-ATSM).
     [12][13][14]
  - Perform a PET/CT scan at the recommended time point post-injection (e.g., 2-3 hours for 18F-FMISO).[12][15]
  - Analyze the PET images to quantify tracer uptake in the tumor, which correlates with hypoxia.
- Data Analysis:
  - Compare tumor growth curves between the EVT801-treated and control groups.
  - Compare the extent of hypoxia in the tumors from both groups.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 2. COMPELLING PRECLINICAL DATA FOR KAZIA'S EVT801 PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. kaziatherapeutics.com [kaziatherapeutics.com]
- 7. KAZIA REPORTS SUCCESSFUL STAGE 1 COMPLETION OF THE EVT801 PHASE 1 CLINICAL TRIAL IN ADVANCED CANCER PATIENTS [prnewswire.com]
- 8. VEGFR-3 and Its Ligand VEGF-C Are Associated with Angiogenesis in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
- 10. Evotec partner Kazia reports the successful completion of the EVT801 Phase 1 clinical trial in advanced cancer patients Evotec [evotec.com]
- 11. onclive.com [onclive.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing EVT801 for Tumor Hypoxia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#using-evt801-to-study-tumor-hypoxia]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com